molecular formula C14H23NO4 B13477032 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13477032
M. Wt: 269.34 g/mol
InChI Key: JCRDLJKIJQIJIS-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The formation of the bicyclic ring system can be achieved through various cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group which can then interact with biological targets . The bicyclic structure provides rigidity and specificity in binding interactions, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

5-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-5-13-6-14(7-13,10(16)17)9-15(8-13)11(18)19-12(2,3)4/h5-9H2,1-4H3,(H,16,17)

InChI Key

JCRDLJKIJQIJIS-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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